3-Bromo-4,7-dichloroquinoline
Description
Overview of Quinoline (B57606) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in both organic and medicinal chemistry. orientjchem.orgbohrium.com This interest stems from their presence in numerous natural products, particularly alkaloids, and their wide spectrum of pharmacological activities. nih.govfrontiersin.org Consequently, quinoline-based structures are considered "privileged scaffolds" in drug discovery, serving as the core of various therapeutic agents. nih.govorientjchem.org
The applications of quinoline derivatives are extensive and diverse, including their use as:
Antimalarial agents: Historically, quinine, a naturally occurring quinoline alkaloid, was the primary treatment for malaria. nih.govchemrj.org Synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) continue to be vital in combating this disease. nih.gov
Anticancer agents: Compounds such as camptothecin (B557342) and its derivatives, which feature a quinoline core, have shown potent antitumor activity. nih.govorientjchem.org
Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. nih.gov
Other therapeutic areas: Quinoline derivatives have also been investigated for their potential as anti-inflammatory, antiviral, and neuroprotective agents. scispace.comorientjchem.org
Beyond their medicinal applications, quinoline derivatives are valuable building blocks in organic synthesis and materials science. chemrj.orgbohrium.com Their unique electronic and photophysical properties have led to their use in the development of sensors, dyes, and organic light-emitting diodes (OLEDs). chemrj.org
Strategic Importance of Halogenation in Quinoline Chemistry and its Influence on Molecular Properties and Reactivity
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful tool in synthetic chemistry. rsc.org In the context of quinoline chemistry, halogenation plays a crucial role in modulating the molecule's physicochemical properties and reactivity. acs.orgmdpi.com
The introduction of halogens can significantly impact:
Lipophilicity: Halogen atoms, particularly chlorine and bromine, increase a molecule's lipophilicity (fat-solubility), which can influence its ability to cross cell membranes and interact with biological targets. mdpi.com
Electronic Effects: The high electronegativity of halogen atoms can alter the electron distribution within the quinoline ring system, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. numberanalytics.com For instance, the presence of a halogen can make the quinoline ring more susceptible to nucleophilic attack.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. mdpi.com
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. acs.org
The regioselective halogenation of quinolines, meaning the ability to introduce a halogen at a specific position on the ring, is a key area of research. rsc.orgrsc.org This control over the substitution pattern allows chemists to fine-tune the properties of the resulting molecule for specific applications. rsc.org
Position of 3-Bromo-4,7-dichloroquinoline within the Field of Polyhalogenated Heterocyclic Systems for Advanced Chemical Research
This compound is a polyhalogenated quinoline derivative that holds a unique position in advanced chemical research due to its specific substitution pattern. bldpharm.com The presence of three halogen atoms at distinct positions on the quinoline core provides multiple reactive sites for further functionalization.
The key features that make this compound a valuable research tool include:
Differential Reactivity: The bromine atom at the 3-position and the chlorine atoms at the 4- and 7-positions exhibit different reactivities. This allows for selective chemical transformations, such as palladium-catalyzed cross-coupling reactions, at specific sites on the molecule. researchgate.net
Building Block for Complex Molecules: The ability to selectively modify the different halogenated positions makes this compound a versatile building block for the synthesis of more complex and highly substituted quinoline derivatives. These derivatives can be designed to have specific biological activities or material properties.
Probing Structure-Activity Relationships: By systematically replacing the bromine and chlorine atoms with other functional groups, researchers can investigate the structure-activity relationships of quinoline-based compounds. This information is crucial for the rational design of new drugs and materials.
In essence, this compound serves as a highly functionalized and versatile platform for the exploration of new chemical space within the realm of quinoline chemistry. Its unique combination of halogens offers a rich tapestry of synthetic possibilities for the development of novel compounds with potential applications in medicine and materials science.
Structure
3D Structure
Properties
CAS No. |
860194-90-7 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
3-bromo-4,7-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H |
InChI Key |
QLFFICZQQAKISL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)Br)Cl |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4,7 Dichloroquinoline
Direct Halogenation Approaches to the Quinoline (B57606) Core
Direct halogenation of the quinoline ring system is a primary strategy for the introduction of halogen substituents. The regioselectivity of these reactions is dictated by the electronic properties of the quinoline nucleus and the specific reaction conditions employed.
Regioselective Bromination at the C3 Position
The introduction of a bromine atom at the C3 position of a 4,7-dichloroquinoline (B193633) scaffold is a key step in the synthesis of the target compound. Electrophilic bromination is a common method for this transformation. While direct bromination of the parent quinoline can lead to a mixture of products, the presence of the chlorine atoms at the C4 and C7 positions influences the regioselectivity of subsequent electrophilic attack. The electron-withdrawing nature of the chloro groups and the pyridinic nitrogen deactivates the ring towards electrophilic substitution. However, the C3 position remains one of the more susceptible sites for bromination in the pyridine (B92270) ring of the quinoline system.
One potential approach involves the use of brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent system, often in the presence of an acid catalyst. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the desired C3-monobrominated product and minimize the formation of polybrominated or other isomeric byproducts. For instance, the bromination of certain quinoline derivatives has been achieved using bromine in acetic acid.
Regioselective Chlorination at the C4 and C7 Positions
The synthesis of the 4,7-dichloroquinoline core is a critical prerequisite for the subsequent C3 bromination. A well-established and industrially relevant method for the preparation of 4,7-dichloroquinoline is the Gould-Jacobs reaction. orgsyn.orgwikipedia.org This multi-step synthesis typically starts from a readily available halogenated aniline (B41778), specifically 3-chloroaniline (B41212). wikipedia.orgorgsyn.org
The general sequence of the Gould-Jacobs reaction for this purpose is as follows:
Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylenemalonate to form an enamine intermediate. orgsyn.org
Thermal Cyclization: The enamine undergoes thermal cyclization at high temperatures to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. orgsyn.org
Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to afford 7-chloro-4-hydroxyquinoline. orgsyn.org
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the desired 4,7-dichloroquinoline. wikipedia.orgorgsyn.orgchemicalbook.com
This classical approach provides a reliable route to the 4,7-dichloroquinoline scaffold, which can then be subjected to regioselective bromination at the C3 position.
Multi-step Synthetic Pathways and Building Block Strategies
In addition to direct halogenation of a pre-formed quinoline, multi-step strategies that construct the halogenated quinoline ring from simpler, halogenated building blocks are also employed.
Cyclization Reactions Involving Halogenated Anilines and Carbonyl Precursors
As detailed in the Gould-Jacobs reaction (Section 2.1.2), the cyclization of a halogenated aniline, such as 3-chloroaniline, with a suitable three-carbon carbonyl precursor is a cornerstone of dichloroquinoline synthesis. wikipedia.orgorgsyn.org Other classical named reactions in quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses, can also be adapted to use halogenated anilines as starting materials to produce halogenated quinolines. orgsyn.org The specific substitution pattern of the final product is determined by the choice of the aniline and the carbonyl component, as well as the reaction conditions. For instance, the Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. By selecting a halogenated aniline, a corresponding halogenated quinoline can be obtained. Similarly, the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, while the Skraup synthesis employs glycerol (B35011) and an oxidizing agent. orgsyn.org
Derivatization from Pre-existing Halogenated Quinoline Scaffolds (e.g., Functionalization of 4,7-dichloroquinoline)
The functionalization of a pre-synthesized 4,7-dichloroquinoline molecule is a direct and often preferred method for obtaining 3-bromo-4,7-dichloroquinoline. This approach leverages the known reactivity of the 4,7-dichloroquinoline core and aims to introduce the bromine atom at the desired C3 position. As mentioned in section 2.1.1, electrophilic bromination is a key reaction in this context.
The reactivity of the different positions on the 4,7-dichloroquinoline ring towards electrophiles is a critical consideration. The pyridine ring is generally less reactive than the benzene (B151609) ring towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Within the pyridine ring, the C3 position is a potential site for electrophilic attack. The presence of the chloro group at C4 further influences the electron distribution and reactivity of the ring.
Catalytic and Emerging Synthetic Techniques for Haloquinolines
Modern synthetic chemistry has seen the development of catalytic and other advanced methods for the synthesis of halogenated heterocycles, including quinolines. These techniques often offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.
For the synthesis of haloquinolines, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. bohrium.com This approach allows for the direct introduction of a halogen atom at a specific C-H bond, often guided by a directing group or by the inherent reactivity of the substrate. Palladium-catalyzed C-H activation, for example, has been widely explored for the arylation and halogenation of various aromatic and heteroaromatic compounds. nih.gov While a specific application for the C3-bromination of 4,7-dichloroquinoline using this method is not extensively documented in readily available literature, the principles of directed C-H functionalization suggest its potential applicability.
Photocatalysis represents another burgeoning area in organic synthesis that can be applied to the formation of haloquinolines. mdpi.com Visible-light-induced reactions can generate radical intermediates under mild conditions, which can then participate in halogenation reactions. These methods can offer alternative selectivities compared to traditional ionic pathways. The photocatalytic halogenation of C-H bonds is an active area of research and could provide a future pathway for the synthesis of compounds like this compound.
Metal-Catalyzed Reactions for C-Br and C-Cl Bond Formation or Functionalization
The formation of the carbon-halogen bonds in this compound is a critical aspect of its synthesis. The two chloro-substituents are typically incorporated during the construction of the quinoline ring system, while the C-3 bromo-substituent is introduced via electrophilic bromination.
The precursor, 4,7-dichloroquinoline, is itself synthesized from 3-chloroaniline. wikipedia.org The chlorine atom at the 7-position is carried over from this starting material. The chlorine at the 4-position is introduced in a later step, typically by converting a 4-hydroxyquinoline (B1666331) intermediate using a chlorinating agent like phosphoryl chloride (POCl₃). wikipedia.orgnbinno.com
The final and most challenging step is the regioselective bromination at the C-3 position of the 4,7-dichloroquinoline core. The quinoline ring system is subject to electrophilic substitution. While the benzene ring is deactivated by the C-7 chloro substituent, the pyridine ring is activated by the nitrogen atom, directing electrophiles to the C-3, C-6, and C-8 positions. The presence of chlorine at C-4 and C-7, however, influences the electronic properties and steric accessibility of the ring.
Direct bromination of quinoline itself often yields a mixture of products. However, specific reagents can favor C-3 substitution. The synthesis of 3-haloquinolines has been achieved through various methods, including the electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like Br₂. nih.gov This method establishes a clear precedent for forming a C-Br bond at the 3-position during ring formation. For the late-stage bromination of the pre-formed 4,7-dichloroquinoline, reagents such as N-Bromosuccinimide (NBS) are commonly employed, sometimes in the presence of a catalyst to enhance reactivity and selectivity. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyridine portion of the quinoline.
Cascade Cyclization and Atom-Economical Approaches
While elegant single-pot cascade reactions are at the forefront of modern synthetic chemistry, the industrial synthesis of poly-functionalized heterocycles like this compound often relies on robust, sequential, and atom-economical methodologies that have been optimized over decades. The most prominent of these is the Gould-Jacobs reaction, which builds the quinoline core from an aniline derivative. wikipedia.orgmdpi.com
This multi-step process is highly atom-economical as it constructs the complex heterocyclic scaffold from relatively simple precursors with the loss of small molecules like ethanol (B145695) and water.
The typical sequence for the synthesis of the 4,7-dichloroquinoline precursor is as follows:
Condensation: 3-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. This step involves a nucleophilic substitution on the enol ether, followed by the elimination of ethanol to form an acrylate (B77674) intermediate. orgsyn.orgnih.gov
Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as diphenyl ether, to induce an intramolecular cyclization, which, after tautomerization, yields ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. nih.gov
Saponification and Decarboxylation: The ester is hydrolyzed to a carboxylic acid using a base (e.g., NaOH), followed by acidification. The resulting acid is then decarboxylated upon heating to yield 7-chloro-4-hydroxyquinoline. orgsyn.org
Chlorination: The final step to obtain the key precursor is the conversion of the 4-hydroxy group to a chloro group using a reagent like phosphoryl chloride (POCl₃). nbinno.comorgsyn.org
This sequence provides the 4,7-dichloroquinoline backbone, which is then ready for the final C-3 bromination as described in the previous section. Although not a cascade reaction in the modern sense of a one-pot sequence of intramolecular transformations, its efficiency in building the core structure makes it a cornerstone of quinoline chemistry.
Continuous Flow Methodologies for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of active pharmaceutical ingredients and their intermediates. mdpi.com The key advantages include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and reactive intermediates in small, continuous volumes.
The synthesis of derivatives of 4,7-dichloroquinoline has been successfully adapted to continuous flow processes. A notable example is the high-yielding, multigram-scale continuous synthesis of hydroxychloroquine, which uses 4,7-dichloroquinoline as the key starting material. nih.govresearchgate.net This demonstrates the robustness of the quinoline scaffold under flow conditions and the industrial relevance of this technology for this class of compounds.
Furthermore, photochemical reactions, which are often difficult to scale up in batch reactors due to light penetration issues, are ideally suited for flow chemistry. The development of a continuous flow photochemical method for the synthesis of 3-cyano-substituted quinolines, including 5,7-dichloroquinoline-3-carbonitrile, highlights the potential for performing functionalizations on the quinoline core using this technology. acs.orgacs.org
A plausible continuous flow process for the synthesis of this compound could involve the final bromination step. A solution of 4,7-dichloroquinoline and a brominating agent like NBS in a suitable solvent could be pumped through a heated or photochemically irradiated microreactor or packed-bed reactor. This approach would offer precise control over the reaction, potentially minimizing the formation of byproducts and allowing for safe, automated, and scalable production.
Chemical Reactivity and Derivatization Studies of 3 Bromo 4,7 Dichloroquinoline
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) on the 3-bromo-4,7-dichloroquinoline scaffold is highly regioselective, governed by the electronic influence of the quinoline (B57606) nitrogen atom. libretexts.orglibretexts.org This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.orglibretexts.org
The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position. The C4 position is para to the ring nitrogen, which strongly activates it toward nucleophilic substitution. The nitrogen atom's electron-withdrawing effect helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org This stabilization is not available for intermediates formed by attack at the C7 position on the carbocyclic ring.
Studies on the closely related 4,7-dichloroquinoline (B193633) have demonstrated this selective reactivity. For example, reaction with sodium azide (B81097) (NaN₃) in DMF results in the exclusive formation of 4-azido-7-chloroquinoline, with the C4 chlorine being selectively displaced. mdpi.com Similarly, palladium-catalyzed amination reactions on 4,7-dichloroquinoline show that mono-amination occurs preferentially at the C4 position. nih.govdntb.gov.ua
| Reaction | Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Azide Substitution | 4,7-dichloroquinoline | NaN₃ | DMF, 65 °C, 6 h | 4-azido-7-chloroquinoline | 78% | mdpi.com |
| Amination | 4,7-dichloroquinoline | N-[2-(1-adamantyloxy)ethyl]amine | Pd(dba)₂, BINAP, t-BuONa | N-[2-(1-adamantyloxy)ethyl]-7-chloroquinolin-4-amine | 52% | nih.gov |
The bromine atom at the C3 position is generally unreactive towards traditional nucleophilic aromatic substitution reactions. Unlike the C4 position, the C3 position is not electronically activated by the quinoline nitrogen for the SNAr mechanism. Consequently, its reactivity is primarily harnessed through other pathways, most notably transition metal-catalyzed cross-coupling reactions, where its lability is significantly higher than that of the chlorine atoms.
The lability of the halogens in this compound towards nucleophilic substitution is dictated by electronic effects. The key factors are:
Activation by the Ring Nitrogen: The primary determinant of reactivity is the electron-withdrawing nature of the quinoline nitrogen. This effect is most pronounced at the ortho (C2) and para (C4) positions, leading to a significant electron deficiency at the C4 carbon. This deficiency makes it a prime target for nucleophiles and stabilizes the resulting anionic intermediate required for the SNAr mechanism. libretexts.org
Position on the Ring System: The C7 chlorine is attached to the benzenoid portion of the quinoline ring. It is less influenced by the electron-withdrawing effects of the nitrogen atom, making it much less reactive towards nucleophilic substitution compared to the C4 chlorine.
Nature of the Halogen: While bromine is typically a better leaving group than chlorine, the electronic activation at the C4 position is so dominant that the C4-Cl bond is far more labile under SNAr conditions than the C3-Br bond.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide a powerful platform for the selective functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The reactivity in these reactions is governed by a different set of principles than SNAr, primarily the relative ease of oxidative addition of the C-X bond to the metal center (typically palladium). nih.gov The generally accepted reactivity order for halogens in these reactions is I > Br > Cl > F. illinois.edu
The presence of three different halogen atoms at distinct positions allows for sequential and site-selective cross-coupling reactions. The reactivity hierarchy for palladium-catalyzed couplings on this compound is dictated by the C-X bond strength, making the C3-Br bond the most reactive site. This enables selective modification at C3 while leaving the two chlorine atoms untouched for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide to form a C-C bond. wikipedia.org The greater reactivity of the C-Br bond allows for selective coupling at the C3 position of this compound with various boronic acids.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The C3-Br bond is the preferred site for the initial Sonogashira coupling, a selectivity that has been demonstrated in other polyhalogenated heterocyclic systems. libretexts.orgrsc.org This allows for the introduction of alkynyl moieties at C3.
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org As with other palladium-catalyzed processes, the C3-Br bond would be expected to react selectively under controlled conditions, enabling vinylation at this position. beilstein-journals.org
The differential reactivity allows for a stepwise functionalization strategy. First, a C-C bond is formed at the most reactive C3-Br position. Subsequently, under more forcing conditions, a second coupling can be performed at the next most reactive site, the C4-Cl position. Finally, the least reactive C7-Cl can be functionalized.
| Reaction Type | Description | Expected Reactivity Order | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Coupling with an organoboron reagent (R-B(OH)₂) to form a C-R bond. wikipedia.orglibretexts.org | C3-Br > C4-Cl > C7-Cl | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Sonogashira | Coupling with a terminal alkyne (R-C≡CH) to form a C-C≡C-R bond. wikipedia.orgorganic-chemistry.org | C3-Br > C4-Cl > C7-Cl | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Diisopropylamine |
| Heck | Coupling with an alkene (R-CH=CH₂) to form a C-CH=CH-R bond. organic-chemistry.orgwikipedia.org | C3-Br > C4-Cl > C7-Cl | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |
Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, enables the formation of C-N bonds. In the context of the dichloroquinoline framework, studies have shown that these reactions are also highly regioselective. Research on the amination of 4,7-dichloroquinoline with various adamantane-containing amines demonstrated excellent selectivity for mono-substitution at the more reactive C4 position. nih.govnih.gov The use of specific ligands, such as BINAP or DavePhos, was crucial for achieving high yields. nih.govnih.gov Diamination could be achieved under modified conditions, functionalizing both the C4 and C7 positions. nih.gov This indicates that for this compound, a selective C-N bond formation at the C4 position is feasible, likely after an initial C-C coupling at the more labile C3-Br site.
| Substrate | Amine | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4,7-dichloroquinoline | N-[2-(1-adamantyloxy)ethyl]amine | Pd(dba)₂ / BINAP | t-BuONa | Toluene | 4-amino-7-chloroquinoline derivative | 52% | nih.gov |
| 4,7-dichloroquinoline | N-[2-(1-adamantyl)ethyl]amine | Pd(dba)₂ / BINAP | t-BuONa | Toluene | 4-amino-7-chloroquinoline derivative | 75% | nih.gov |
| 4,7-dichloroquinoline | N,N-diethyl-N'-(1-adamantyl)ethane-1,2-diamine | Pd(dba)₂ / DavePhos | t-BuONa | Toluene | 4,7-diaminoquinoline derivative | 80% | nih.gov |
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is susceptible to electrophilic aromatic substitution, although the pyridine (B92270) ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. In acidic conditions, which are common for many electrophilic substitution reactions, the quinoline nitrogen is protonated, further deactivating the entire heterocyclic system. Consequently, substitution typically occurs on the benzene ring.
For halogenated quinolines, the position of substitution is directed by the existing substituents. In the case of this compound, the benzene ring (positions 5, 6, and 8) is the expected site of electrophilic attack. The chlorine atom at C7 and the bromine atom at C3 are deactivating ortho-, para-directors, while the chloro group at C4 primarily deactivates the pyridine ring.
Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in readily available literature. However, the reactivity can be inferred from studies on similar compounds, such as 6-bromoquinoline (B19933). For instance, the nitration of 6-bromoquinoline has been shown to yield a mixture of products, demonstrating the influence of the existing halogen on the regioselectivity of the reaction. semanticscholar.org A study on the polyfunctionalization of quinolines via nitration of bromoquinolines highlights this approach. semanticscholar.org In this study, 6-bromoquinoline was first converted to its N-oxide, which was then nitrated to yield 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 4-nitro-6-bromoquinoline 1-oxide. semanticscholar.org This indicates that the C5 and C8 positions are the most activated sites for electrophilic attack in the benzene ring of a bromoquinoline.
Based on these findings with analogous compounds, it can be predicted that the electrophilic nitration of this compound would likely occur at the C5 or C8 positions of the benzene ring. The precise outcome would depend on the specific reaction conditions and the interplay of electronic and steric effects of the three halogen substituents.
Transformations Involving the Nitrogen Heteroatom and Aromaticity
N-Functionalization and Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the quinoline ring allows for various functionalization reactions, including N-oxidation and N-alkylation to form quaternary salts. These transformations modify the electronic properties of the quinoline system, influencing its reactivity and physical characteristics.
N-Oxidation: The nitrogen atom in the quinoline ring can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. For instance, the closely related compound 4,7-dichloroquinoline can be oxidized with m-CPBA in chloroform (B151607) at room temperature to produce 4,7-dichloroquinoline 1-oxide in good yield. mdpi.com A similar reaction with hydrogen peroxide and acetic acid has also been reported to be effective. mdpi.com It is highly probable that this compound would undergo N-oxidation under similar conditions to yield this compound 1-oxide. The formation of the N-oxide increases the electron density of the ring system, particularly at the C2 and C4 positions, making it more susceptible to nucleophilic attack, and can also influence the regioselectivity of subsequent electrophilic substitutions. semanticscholar.org
N-Alkylation and Quaternization: The quinoline nitrogen can also act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. This reaction converts the neutral quinoline into a positively charged quinolinium salt. While specific studies on the N-alkylation of this compound are not prevalent, the general reactivity of quinolines and other N-heterocycles suggests that this reaction is feasible. For example, studies on the alkylation of 1,3-diazaoxindoles, another class of N-heterocyclic compounds, have demonstrated that N-alkylation can be achieved using alkyl halides like methyl iodide or benzyl (B1604629) bromide in the presence of a base. mdpi.com Such quaternization reactions would significantly alter the solubility and biological activity of the this compound scaffold.
Selective Hydrogenation and Ring Reduction Studies
The reduction of the quinoline ring system can lead to various hydrogenated derivatives, with 1,2,3,4-tetrahydroquinolines being common products. A significant challenge in the hydrogenation of halogenated quinolines is achieving selective reduction of the pyridine ring without causing hydrodehalogenation (the removal of halogen substituents).
The catalytic hydrogenation of bromo-substituted quinolines is an area of active research, as the resulting bromo-1,2,3,4-tetrahydroquinolines are valuable building blocks in medicinal chemistry. digitellinc.com Various catalytic systems have been explored to achieve this selective transformation.
One study investigated the use of Rhenium sulfide (B99878) (Re2S7) supported on carbon as a catalyst for the hydrogenation of iodo- and bromoquinolines. digitellinc.com This system was found to be active in the hydrogenation of various bromoquinolines to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives with moderate yields, and importantly, without cleavage of the carbon-halogen bond. digitellinc.com
The following table summarizes the results for the hydrogenation of different bromoquinolines using a Re2S7/C catalyst in methanol (B129727) at 50°C and 30 atm of H₂. digitellinc.com
| Substrate | Product | Yield |
| 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |
| 7-Bromoquinoline | 7-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |
| 8-Bromoquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | ~50% |
This table presents data for the hydrogenation of various bromoquinolines, which serves as a model for the potential reactivity of this compound under similar conditions.
Other catalytic systems, such as those based on palladium supported on nitrogen-doped carbon, have also been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org These catalysts have shown high activity and stability, offering a sustainable method for producing these valuable compounds. rsc.org
For this compound, a key challenge would be the selective reduction of the pyridine ring without affecting the three carbon-halogen bonds. The choice of catalyst, solvent, and reaction conditions would be crucial to achieving the desired 3-bromo-4,7-dichloro-1,2,3,4-tetrahydroquinoline. Based on the available literature, catalysts with a lower tendency for hydrodehalogenation, such as certain sulfide or specially prepared palladium catalysts, would be the most promising candidates for this transformation.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the quinoline (B57606) ring system.
H-2: This proton, being on the pyridine (B92270) ring and adjacent to the nitrogen atom, is expected to be the most deshielded, appearing at the lowest field. The presence of the bromine atom at the 3-position will likely induce a further downfield shift.
H-5, H-6, and H-8: These protons are on the benzene (B151609) ring. The chlorine atom at the 7-position will deshield the adjacent protons, H-6 and H-8. The coupling patterns will be crucial for definitive assignment. H-5 is expected to be a doublet, coupled to H-6. H-6 will likely appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 is anticipated to be a doublet, coupled to H-6.
Predicted ¹H NMR Data for 3-Bromo-4,7-dichloroquinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 8.1 - 8.3 | d | J = ~9.0 |
| H-8 | 7.9 - 8.1 | d | J = ~2.0 |
| H-6 | 7.5 - 7.7 | dd | J = ~9.0, ~2.0 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 148 - 150 |
| C-4a | 127 - 129 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 135 - 137 |
| C-8 | 125 - 127 |
| C-8a | 147 - 149 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, and C-8 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) like C-3, C-4, C-4a, C-7, and C-8a. For instance, H-2 would show a correlation to C-3 and C-4, while H-5 would show correlations to C-4, C-4a, and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. For a planar molecule like this compound, NOESY can help to confirm through-space proximities, such as between H-2 and H-8.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming its elemental composition.
The presence of bromine and chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens. For a molecule with one bromine and two chlorine atoms, the isotopic pattern will be complex, with major peaks at M, M+2, M+4, and M+6. docbrown.infoyoutube.comcsbsju.edu
The fragmentation pattern upon electron ionization would provide further structural information. Common fragmentation pathways for halogenated quinolines involve the loss of halogen atoms or the cleavage of the quinoline ring system. nih.govresearchgate.netnih.govrsc.org The initial fragmentation would likely involve the loss of a bromine radical (Br•) or a chlorine radical (Cl•), followed by further fragmentation of the resulting cation.
Predicted Isotopic Pattern and Fragmentation for this compound
| Ion | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺ | 275 | Molecular ion |
| [M-Br]⁺ | 196 | Loss of a bromine radical |
| [M-Cl]⁺ | 240 | Loss of a chlorine radical |
| [M-HCl]⁺• | 239 | Loss of a molecule of HCl |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
The IR and Raman spectra of this compound will be dominated by vibrations associated with the quinoline ring and the carbon-halogen bonds.
C=C and C=N Stretching: The aromatic C=C and C=N stretching vibrations of the quinoline ring are expected to appear in the region of 1620-1450 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
C-H Bending: The in-plane and out-of-plane C-H bending vibrations will be present in the "fingerprint" region (below 1500 cm⁻¹), providing structural information about the substitution pattern.
The presence of carbon-halogen bonds will give rise to characteristic vibrational modes.
C-Cl Stretching: The C-Cl stretching vibrations typically appear in the range of 850-550 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, generally in the 680-515 cm⁻¹ region, due to the larger mass of the bromine atom.
These halogen-dependent modes can be useful for confirming the presence of the chloro and bromo substituents on the quinoline ring. researchgate.netnih.govnih.govastrochem.orgcaltech.edusmu.edu
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C/C=N Ring Stretch | 1620 - 1450 |
| C-H In-plane Bend | 1300 - 1000 |
| C-H Out-of-plane Bend | 900 - 650 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 680 - 515 |
Theoretical and Computational Investigations of 3 Bromo 4,7 Dichloroquinoline
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine a compound's electronic structure and predict its behavior. rsc.orgscirp.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G'(d,p) or 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy. rsc.orgekb.egdergipark.org.tr
Geometry Optimization and Conformational Landscape Analysis
The first step in most computational studies is geometry optimization, where the molecule's structure is rearranged to find its most stable, lowest-energy state. scirp.orgnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For a relatively rigid structure like 3-Bromo-4,7-dichloroquinoline, the conformational landscape is expected to be simple. However, optimization is critical for ensuring the accuracy of all subsequent calculations.
For example, DFT geometry optimization has been performed on similar molecules like phenyl quinoline-2-carboxylate, where the calculated dihedral angles between the quinoline and phenyl rings were determined to be 46.9(1)°. mdpi.com In studies of 6-Chloroquinoline, the optimized geometric parameters calculated via DFT showed good agreement with experimental data, validating the computational model. dergipark.org.tr
Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (6-Chloroquinoline) Data sourced from a DFT/B3LYP/6-311++G(d,p) study. This table is for illustrative purposes to show typical data obtained from geometry optimization.
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | C2-C3 | 1.372 |
| C3-C4 | 1.429 | |
| C4-N1 | 1.367 | |
| C6-Cl | 1.751 | |
| Parameter | Angle | Calculated Angle (°) |
| Bond Angle | C2-C3-C4 | 119.5 |
| C3-C4-N1 | 123.1 | |
| C5-C6-Cl | 119.8 |
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)
Electronic structure analysis provides deep insights into a molecule's reactivity and intermolecular interactions. ekb.egconsensus.app
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. taylorandfrancis.comwikipedia.orgyoutube.com The HOMO energy level indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and optical properties. rsc.orguantwerpen.be A smaller gap generally implies higher reactivity. For various quinoline derivatives, the HOMO-LUMO gap has been calculated to be in the range of 4.08 eV to 4.81 eV, indicating significant stability. uantwerpen.be
Charge Distribution and Molecular Electrostatic Potential (MEP): MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. chemrxiv.org This map is invaluable for predicting how a molecule will interact with other charged species. Negative regions (typically colored red or yellow) are associated with electrophilic reactivity (attraction of positive charges), while positive regions (blue) indicate nucleophilic reactivity (repulsion of positive charges). uantwerpen.bechemrxiv.org In quinoline derivatives, negative potentials are often located around the nitrogen atom and halogen substituents due to their high electronegativity, marking them as likely sites for electrophilic attack. uantwerpen.beresearchgate.net
Table 2: Illustrative FMO Properties for Quinoline Derivatives This table presents typical data from DFT studies on substituted quinolines to illustrate the concept.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.54 | -1.73 | 4.81 |
| Derivative 1 | -6.21 | -1.94 | 4.27 |
| Derivative 2 | -5.15 | -1.07 | 4.08 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic data, including vibrational (FT-IR, Raman) and NMR spectra. Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). bohrium.comnih.gov These theoretical spectra are often compared with experimental results to validate the accuracy of the computational model. dergipark.org.trnih.gov
For instance, a study on 6-Chloroquinoline demonstrated a strong correlation between the experimental FT-IR spectrum and the vibrational frequencies calculated using the DFT/B3LYP method. dergipark.org.tr The calculated vibrational modes are assigned based on potential energy distribution (PED) analysis. dergipark.org.trresearchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) and compared with experimental data to confirm molecular structures. ekb.egnih.gov
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for 6-Chloroquinoline Data from a DFT/B3LYP/6-311++G(d,p) study, demonstrating the validation process.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment (PED %) |
| ν(C-H) | 3070 | 3072 | 99 |
| ν(C-H) | 3045 | 3050 | 98 |
| ν(C=C) | 1621 | 1620 | 64 |
| ν(C-N) | 1503 | 1501 | 55 |
| ν(C-Cl) | 695 | 694 | 75 |
Reaction Mechanism Studies and Energetics
While specific computational studies on the reaction mechanisms of this compound were not identified, the general approach involves modeling the transformation from reactants to products to understand the reaction pathway and its energy requirements.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is used to map out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations have been used to support proposed mechanisms for various reactions involving quinolines, such as C-H activation and cross-coupling reactions. mdpi.com For example, DFT calculations supported the proposed mechanism for the Pd-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with heteroarenes. mdpi.com
Solvent Effects and Catalytic Cycle Modeling
Solvents can significantly influence reaction rates and pathways. researchgate.net Computational models can account for these effects, either implicitly (using a polarizable continuum model, PCM) or explicitly (by including individual solvent molecules in the calculation). Studies on quinoline derivatives have shown that solvent polarity can significantly affect properties like the dipole moment and solvation energy, which in turn impacts reactivity. researchgate.net Similarly, the role of catalysts in a reaction can be modeled by including the catalyst in the quantum mechanical calculations. This allows for the detailed study of the catalytic cycle, including substrate binding, oxidative addition, reductive elimination, and catalyst regeneration steps, as has been explored in transition metal-catalyzed reactions of quinolines. mdpi.comnih.govmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate its conformational flexibility, solvation properties, and its mode of interaction with biological macromolecules or other molecules in a condensed phase.
In a typical MD simulation setup for this compound, the molecule would be placed in a simulation box, often filled with a suitable solvent like water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, a set of empirical potential energy functions. Standard force fields such as AMBER or CHARMM could be parameterized to accurately represent the halogenated quinoline structure. The simulation then numerically solves Newton's equations of motion for the system, tracking the trajectory of each atom over time.
Analysis of these trajectories would reveal the dynamic behavior of the this compound molecule. This includes the flexibility of the quinoline ring system, which, although aromatic and generally rigid, can exhibit subtle puckering motions. More significant are the torsional dynamics around the bonds connecting the halogen substituents to the ring. These motions can influence how the molecule fits into a binding pocket of a protein or how it packs in a crystal lattice.
A key aspect that can be investigated through MD simulations is the nature of intermolecular interactions. The presence of bromine and chlorine atoms on the quinoline scaffold suggests the importance of specific types of non-covalent interactions. mdpi.comnih.gov Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, could be a significant factor in the molecular recognition of this compound. mdpi.comnih.govnih.gov MD simulations can help identify the preferred geometries and energies of these halogen bonds with other electron-donating atoms like oxygen or nitrogen.
The following table summarizes the potential intermolecular interactions involving this compound that can be studied using molecular dynamics simulations.
| Interaction Type | Description | Potential Significance |
| Halogen Bonding | A non-covalent interaction where the bromine or chlorine atom acts as an electrophilic center, interacting with a nucleophilic site (e.g., oxygen, nitrogen). | Crucial for specific binding to biological targets and for determining crystal packing. |
| π–π Stacking | An attractive non-covalent interaction between the aromatic rings of two molecules. | Important for self-assembly, aggregation, and interaction with aromatic residues in proteins or DNA. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron density. | Contribute to the overall stability of molecular complexes and condensed phases. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of molecules resulting from the electronegativity differences between atoms. | Influence the orientation of molecules and their solubility in polar solvents. |
By providing a dynamic and solvated perspective, MD simulations offer a more realistic picture of the molecular behavior of this compound compared to static, in-vacuo computational methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A theoretical QSAR model for this compound would be developed as part of a larger set of quinoline derivatives to predict their activity and guide the design of new, more potent analogs.
The development of a QSAR model begins with the selection of a training set of compounds. This set would ideally consist of a series of structurally related quinoline derivatives with experimentally determined biological activities (e.g., inhibitory concentrations against a specific enzyme or cell line). The structural diversity within the training set is crucial for the robustness and predictive power of the resulting model. For instance, analogs of this compound with different substituents at various positions of the quinoline ring would be included.
Once the training set is established, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and are broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegativity of the halogen substituents would significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop. The bulky bromine and chlorine atoms would have a considerable impact on the steric profile of the molecule.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.
The table below provides examples of molecular descriptors that would be relevant for a theoretical QSAR study of this compound and its analogs.
| Descriptor Category | Example Descriptors | Relevance to this compound |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | The electron-withdrawing nature of the bromine and chlorine atoms will significantly affect the electronic distribution and reactivity of the quinoline ring. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the halogen substituents will influence the binding affinity to a target site through steric hindrance or favorable contacts. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The hydrophobicity of the molecule is a key factor in its ability to cross cell membranes and reach its biological target. |
| Topological | Wiener index, Kier & Hall connectivity indices | These descriptors capture the overall shape and branching of the molecule, which can be related to its interaction with a receptor. |
With the calculated descriptors and the experimental activity data, a mathematical model is generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF). The goal is to find a statistically significant equation that relates a combination of descriptors to the biological activity.
The final step is the rigorous validation of the QSAR model. Internal validation techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness. External validation, where the model's predictive ability is tested on a set of compounds not used in the model development (the test set), is essential to ensure its generalizability. mdpi.com A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized quinoline derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing, which can significantly accelerate the drug discovery process. nih.gov
Advanced Research Applications in Chemical Synthesis and Biological Sciences
Utility as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of three modifiable halogen atoms makes 3-Bromo-4,7-dichloroquinoline a prized starting material for constructing elaborate molecular architectures. Its utility stems from the ability to perform regioselective reactions, enabling chemists to introduce a variety of functional groups and build complexity in a controlled manner.
The quinoline (B57606) nucleus is a "privileged scaffold" in medicinal chemistry, and the ability to functionalize it at multiple positions is key to developing new therapeutic agents. durham.ac.uk this compound serves as an ideal precursor for this purpose due to the distinct reactivity of its halogen atoms. The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr), readily displaced by amines, alcohols, and thiols. This reaction is fundamental to the synthesis of many 4-aminoquinoline (B48711) derivatives, a class of compounds known for their antimalarial properties. nih.govnih.gov
The bromine atom at the C3 position is perfectly suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively, significantly expanding the chemical diversity of the quinoline core. The chlorine atom at the C7 position is the least reactive of the three halogens but can be functionalized under more forcing conditions or using specific catalytic systems, often after the C3 and C4 positions have been modified. durham.ac.uk This hierarchical reactivity allows for a stepwise and controlled synthesis of tri-substituted quinolines, which are valuable for detailed structure-activity relationship studies.
Table 1: Regioselective Functionalization of the this compound Scaffold
| Position | Halogen | Typical Reaction Types | Example Functional Groups Introduced |
|---|---|---|---|
| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., -NHR), Ethers (e.g., -OR), Thioethers (e.g., -SR) nih.govmdpi.com |
| C3 | Bromine | Palladium-catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkynyl, Amino groups |
| C7 | Chlorine | Nucleophilic Aromatic Substitution (harsher conditions), Metal-catalyzed Cross-Coupling | Amines, Ethers, Aryl groups nih.gov |
The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create compounds with dual modes of action or improved pharmacological profiles. mdpi.com this compound is an excellent building block for creating such hybrid molecules and for constructing fused heterocyclic systems.
For instance, the C4-chloro group can be converted to an azide (B81097), which can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form a 1,2,3-triazole ring, linking the quinoline core to another molecular fragment. mdpi.com This approach has been used to synthesize quinoline-triazole hybrids. mdpi.com Furthermore, functional groups introduced at the C3 and C4 positions can be designed to participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline scaffold. This strategy is employed to synthesize polycyclic systems like pyrimido[4,5-b]quinolines, which possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The ability to build such fused systems is critical for exploring novel chemical space and developing compounds that can interact with complex biological targets. ias.ac.in
Role in Medicinal Chemistry Research as a Privileged Scaffold
The 7-chloroquinoline (B30040) scaffold is a cornerstone of antimalarial drug discovery, most famously represented by chloroquine (B1663885). nih.govwikipedia.org The addition of a bromine atom at C3 and a second chlorine at C4 enhances its value, transforming it into a "privileged scaffold" that can be systematically modified to interact with a wide array of biological targets beyond malaria parasites. durham.ac.ukrsc.org
Derivatives originating from the this compound framework are investigated for their interactions with numerous biological targets. In the context of malaria, 4-aminoquinoline derivatives are known to accumulate in the parasite's acidic food vacuole and interfere with the polymerization of heme into hemozoin, a crucial detoxification process for the parasite. nih.gov
Beyond its antimalarial role, the quinoline scaffold is a key component of many kinase inhibitors used in oncology. durham.ac.uk By modifying the C3, C4, and C7 positions, researchers can fine-tune the molecule's shape and electronic properties to achieve selective binding to the ATP-binding pocket of specific protein kinases. nih.gov Other reported targets for quinoline derivatives include topoisomerases, carbonic anhydrase, and Hsp90, highlighting the scaffold's versatility in targeting different classes of enzymes involved in cancer progression. nih.gov The development of derivatives from this compound allows for a systematic exploration of these interactions, helping to elucidate the molecular basis of their therapeutic effects.
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein in cells and organisms. The design of such probes requires a molecular scaffold that can be readily modified to optimize potency and selectivity. This compound provides an excellent starting point for developing such probes. Its three distinct points of functionalization allow for the attachment of various side chains, reporter tags (like fluorescent dyes), or reactive groups while maintaining a core structure responsible for target binding. nih.gov For example, one position could be used to attach a linker to a solid support for affinity chromatography, while the other two positions are varied to optimize binding affinity and selectivity for a target protein, such as a bromodomain or a specific kinase. nih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. mdpi.com this compound is an ideal platform for comprehensive SAR studies because modifications can be made independently at three strategic positions.
For example, in the development of antimalarial drugs, SAR studies have shown that the nature of the substituent at the C7 position significantly impacts activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Studies have demonstrated that replacing the 7-chloro group with 7-bromo or 7-iodo generally maintains or enhances activity, whereas 7-fluoro or 7-trifluoromethyl groups tend to decrease it. nih.gov Similarly, the length and nature of the aminoalkane side chain introduced at the C4 position are critical for efficacy. nih.govnih.gov The additional C3-bromo position on the scaffold allows for a third dimension of SAR exploration, enabling researchers to probe interactions with the target protein more thoroughly and design novel analogs with improved potency and resistance-breaking profiles. oup.com
Table 2: Biological Targets of Functionalized Quinoline Derivatives
| Target Class | Specific Target Example(s) | Therapeutic Area | Role of Quinoline Scaffold |
|---|---|---|---|
| Parasitic Enzymes/Processes | Plasmodium falciparum hemozoin formation | Antimalarial | Accumulation in food vacuole, inhibition of heme polymerization nih.gov |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer | ATP-competitive inhibition durham.ac.uk |
| DNA Processing Enzymes | Topoisomerases | Anticancer | Intercalation or inhibition of enzyme function nih.gov |
| Viruses | Dengue Virus, Zika Virus | Antiviral | Inhibition of viral replication nih.gov |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Amodiaquine |
| Chloroquine |
Potential Applications in Materials Science and Catalysis
While specific, documented applications for this compound are not extensively reported in scientific literature, its molecular architecture suggests significant potential in advanced materials and catalysis. The quinoline core is a privileged scaffold known for its rigidity, thermal stability, and unique electronic properties. The presence of three halogen atoms at distinct positions (3, 4, and 7) provides multiple, versatile points for synthetic modification, making it a highly attractive, albeit under-explored, building block for functional materials and complex ligand systems.
Ligand Design for Organometallic Catalysis
The development of novel ligands is a cornerstone of advancing organometallic catalysis, enabling enhanced reaction efficiency, selectivity, and scope. Quinoline derivatives are widely utilized as ligands, primarily due to the coordinating ability of the ring's nitrogen atom and the rigid backbone that can support catalytic metal centers. mdpi.comlatrobe.edu.au The true potential of this compound in this field lies in the differential reactivity of its three halogen substituents.
In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. researchgate.net This hierarchy allows for regioselective functionalization. For this compound, the bromine atom at the C-3 position is expected to be significantly more reactive than the chlorine atoms at the C-4 and C-7 positions.
This differential reactivity offers a pathway for stepwise, selective modifications:
Initial Functionalization: A palladium-catalyzed cross-coupling reaction could be performed under conditions mild enough to selectively target the C-Br bond at the C-3 position, leaving the two C-Cl bonds untouched. This would allow the introduction of a specific functional group (e.g., an aryl, alkyl, or phosphine (B1218219) moiety) at this site.
Subsequent Modifications: The remaining chloro groups at the C-4 and C-7 positions could then be functionalized in a subsequent step, potentially under harsher reaction conditions or with different catalytic systems.
This capacity for sequential, site-selective elaboration is highly desirable in modern ligand design. It would allow for the synthesis of complex, asymmetric, and multifunctional quinoline-based ligands. By carefully choosing the groups to install at each position, chemists can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic transformation, such as hydrogenation, C-H activation, or polymerization. nih.govnih.gov Although this specific isomer has not been prominently featured in catalytic studies, its structure represents a promising platform for creating the next generation of tailored organometallic catalysts.
Components for Organic Electronic Devices
The field of organic electronics relies on π-conjugated molecules and polymers to create devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Quinoline derivatives have emerged as important components in these technologies, often used as electron-transport materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The electron-deficient nature of the nitrogen-containing pyridine (B92270) ring gives the quinoline scaffold inherent n-type semiconductor characteristics, facilitating electron injection and transport. nih.gov
The structure of this compound makes it a valuable synthetic intermediate for creating novel materials for organic electronics. The key features contributing to this potential are:
Synthetic Versatility: As in ligand design, the halogen atoms serve as anchor points for introducing larger π-conjugated systems via cross-coupling reactions. researchgate.net For instance, aryl, carbazole, or triphenylamine (B166846) moieties could be attached at the C-3, C-4, and C-7 positions to extend the π-conjugation, modify the charge transport properties, and tune the photophysical characteristics, such as the emission color and quantum yield. researchgate.net
Improved Material Properties: The introduction of bulky substituents via the halogen "handles" can create non-planar molecular structures. This is a common strategy to disrupt intermolecular π-π stacking in the solid state, which can otherwise lead to aggregation-caused quenching of fluorescence and poor film morphology. tandfonline.com
Therefore, this compound can be viewed as a core building block onto which desired electronic and photophysical functions can be appended. While this specific compound is not a functional material in itself, it provides a clear and versatile synthetic route toward designing bespoke organic semiconductors for high-performance electronic devices. sciencedaily.com
Data Tables
Table 1: Physicochemical Properties of a this compound Isomer
| Property | Value | Source |
| IUPAC Name | 7-bromo-3,4-dichloroquinoline | PubChem nih.gov |
| Molecular Formula | C₉H₄BrCl₂N | PubChem nih.gov |
| Molecular Weight | 276.94 g/mol | PubChem nih.gov |
| CAS Number | 1021435-01-7 | PubChem nih.gov |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | PubChem nih.gov |
| InChIKey | HRUWRHDAJXUPON-UHFFFAOYSA-N | PubChem nih.gov |
| Computed XLogP3 | 4.1 | PubChem nih.gov |
Future Perspectives and Research Directions
Emerging Opportunities for the Functionalization and Application of 3-Bromo-4,7-dichloroquinoline
The strategic positioning of a bromine and two chlorine atoms on the quinoline (B57606) core of this compound dictates a hierarchical reactivity that can be exploited for selective functionalization. This opens up numerous avenues for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
The primary sites for functionalization on the this compound scaffold are the C3-bromo, C4-chloro, and C7-chloro positions. The inherent differences in the reactivity of these halogens allow for a stepwise and regioselective introduction of various substituents. Generally, the carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. acs.orgnih.govnih.gov This differential reactivity is a key advantage for synthetic chemists.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. acs.orgnih.govnih.govmdpi.commdpi.commdpi.comnih.gov It is anticipated that the C3-bromo position of this compound would be the most reactive site for these transformations, allowing for the selective introduction of aryl, alkynyl, and amino groups. acs.orgnih.govnih.gov Subsequent, more forcing reaction conditions could then be employed to functionalize the C7-chloro position, providing access to disubstituted quinoline derivatives.
Beyond cross-coupling reactions, the C4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. mhmedical.comlibretexts.org This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at this position. nih.gov This reactivity has been extensively utilized in the synthesis of derivatives of the well-known antimalarial drug chloroquine (B1663885), which is a 4-amino-7-chloroquinoline. wikipedia.orgorgsyn.org
The combination of these selective functionalization strategies on the this compound core could lead to the generation of large libraries of novel compounds. These derivatives could be screened for a variety of biological activities. Given that numerous quinoline derivatives have shown promise as anticancer, antimicrobial, and antiviral agents, it is plausible that derivatives of this compound could also exhibit interesting pharmacological properties. orgsyn.orgrsc.orgresearchgate.netnih.govdurham.ac.uknih.govmdpi.comfrontiersin.org For instance, the introduction of specific pharmacophores at the C3, C4, and C7 positions could lead to compounds with enhanced potency and selectivity against various biological targets.
Challenges and New Avenues in Polyhalogenated Quinoline Chemistry Research
While the synthetic potential of polyhalogenated quinolines is vast, several challenges remain in their selective functionalization and the development of sustainable synthetic methodologies.
A primary challenge in the chemistry of polyhalogenated heterocycles is achieving high regioselectivity in functionalization reactions, especially when multiple identical halogens are present. acs.orgmdpi.com While the differential reactivity of bromine versus chlorine is a useful handle, selectively functionalizing one of two or more chloro substituents can be difficult. The development of new catalytic systems with enhanced selectivity is a key area of ongoing research. This includes the design of new ligands for palladium catalysts that can discriminate between different C-Cl bonds based on their electronic and steric environments.
Another significant challenge is the development of more environmentally friendly and sustainable methods for the synthesis and functionalization of quinolines. mdpi.com Traditional methods often rely on harsh reaction conditions, toxic reagents, and stoichiometric amounts of metal catalysts. rsc.orgrsc.orgresearchgate.net The principles of green chemistry are driving the exploration of new synthetic routes that utilize catalytic amounts of less toxic metals, employ greener solvents like water or ethanol (B145695), and operate under milder conditions. mdpi.com Recent advances in C-H bond activation and functionalization offer a promising alternative to traditional cross-coupling reactions, as they avoid the need for pre-halogenated substrates. mdpi.com However, achieving regioselectivity in the C-H functionalization of quinolines remains a significant hurdle. rsc.org
The exploration of novel applications for polyhalogenated quinoline derivatives beyond medicinal chemistry is another exciting avenue for future research. The unique electronic properties conferred by the halogen atoms and the extended π-system of the quinoline core make these compounds interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Bromo-4,7-dichloroquinoline?
Methodological Answer: Synthetic optimization should focus on:
- Regioselective bromination : Use electrophilic aromatic substitution (EAS) conditions with FeBr₃ or AlBr₃ as catalysts to direct bromine to the 3-position of 4,7-dichloroquinoline. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Temperature control : Maintain temperatures between 50–80°C to minimize side reactions like over-bromination or ring degradation .
- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/THF mixtures to isolate the product .
Q. How does solvent choice impact the solubility and purification of this compound?
Methodological Answer:
- Solubility screening : Based on analogous 4,7-dichloroquinoline data, tetrahydrofuran (THF) and acetonitrile are optimal for dissolution at elevated temperatures (298–333 K), while ethanol is suitable for recrystallization .
- Temperature-dependent studies : Use a modified Apelblat equation to model solubility trends and select solvents with high temperature coefficients for efficient crystallization .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Combine / NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify bromine/chlorine positions and molecular integrity .
- Purity assessment : Use HPLC with a C18 column (methanol:water mobile phase) to quantify impurities. Cross-reference with PubChem spectral data (InChI Key: HXEWMTXDBOQQKO-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in antimalarial intermediate synthesis?
Methodological Answer:
- Kinetic studies : Track intermediates via time-resolved NMR (if fluorinated analogs are used) or UV-Vis spectroscopy to identify rate-determining steps .
- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for bromination and substitution reactions .
Q. What strategies resolve discrepancies in byproduct formation during halogenation of 4,7-dichloroquinoline derivatives?
Methodological Answer:
- Byproduct identification : Use LC-MS/MS to detect minor halogenated isomers (e.g., 4-bromo-3,7-dichloroquinoline) and compare retention times with synthetic standards .
- Mechanistic probes : Introduce isotopic labeling (e.g., ) or steric hindrance groups to isolate competing reaction pathways (EAS vs. radical mechanisms) .
Q. How can computational tools predict the bioactivity of this compound in drug discovery?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with Plasmodium falciparum targets (e.g., heme detoxification protein) based on chloroquine analog frameworks .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, plasma protein binding) using QSAR models trained on PubChem datasets .
Q. What experimental approaches validate regioselectivity in bromination reactions of polychlorinated quinolines?
Methodological Answer:
- Comparative synthesis : Synthesize positional isomers (e.g., 3-bromo vs. 6-bromo-4,7-dichloroquinoline) and analyze NMR coupling constants to distinguish substitution patterns .
- X-ray crystallography : Resolve crystal structures to confirm bromine placement, leveraging Cambridge Structural Database (CSD) entries for analogous compounds .
Q. How do temperature and pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffered solutions (pH 2–10) at 40–60°C for 14 days. Monitor degradation via UPLC-MS and identify hydrolytic byproducts .
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen to establish storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
